2-氨基-3-甲基萘-1,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

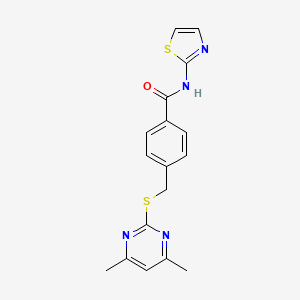

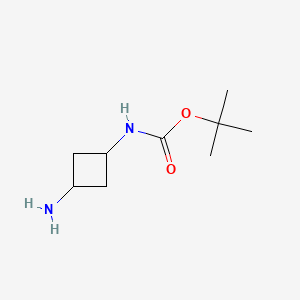

2-Amino-3-methylnaphthalene-1,4-dione is a compound that is part of the naphthalene family, characterized by a two-ring system with various substituents that can significantly alter its chemical and physical properties. The compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of related 2-aminonaphthalene derivatives has been explored through different methods. One approach involves the intramolecular carbopalladation of nitriles, specifically using (2-Iodophenyl)acetonitrile and internal alkynes to produce 3,4-disubstituted 2-aminonaphthalenes with high yields and good regioselectivity . Another method described is a one-pot, three-component reaction involving isatins, 2-hydroxy-1,4-naphthoquinone, and ammonium acetate under catalyst-free conditions, which efficiently yields 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-3-methylnaphthalene-1,4-dione has been characterized using various spectroscopic techniques. For instance, the Schiff base compound (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol was analyzed by NMR, IR, and UV-Vis spectroscopies, and its structure was further confirmed by Hirshfeld surface analysis and DFT calculations .

Chemical Reactions Analysis

The reactivity of similar amino-substituted naphthalene derivatives has been studied in various chemical reactions. For example, the Vilsmeier reaction has been used to differentiate between N-aminophthalimides and phthalazine 1,4-diones, involving nitrogen cyclization and tautomerization processes . Additionally, the synthesis and reactions of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione have been explored, demonstrating the compound's ability to undergo transformations to produce sulfoxide derivatives and phosphonium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-methylnaphthalene-1,4-dione and its derivatives are influenced by their molecular structure. The Schiff base compound mentioned earlier exhibits significant anticorrosion properties for iron and copper, as investigated using DFT calculations. The compound's reactivity was predicted by computing local and global reactivity descriptors, showing excellent agreement with experimental data . The crystal structures of related compounds have also been discussed, providing insights into their intermolecular interactions and stability .

科学研究应用

化学表征和检测应用

2-氨基-3-甲基萘-1,4-二酮及其衍生物通过核磁共振、傅里叶变换红外光谱和质谱等多种技术进行表征。值得注意的是,2-氨基-3-溴萘-1,4-二酮等化合物表现出选择性检测汞离子和镍离子的效果,表明在环境监测和化学传感方面具有潜在应用 (Aggrwal 等,2021)。

合成和溶解度研究

2-氨基-3-甲基萘-1,4-二酮衍生物在超临界二氧化碳中的溶解度研究对于了解该化合物在不同条件下的行为具有重要意义。这项研究对于在制药和材料科学中的应用至关重要,它提供了对该化合物溶解度及其在各种制剂中潜在用途的见解 (Zacconi 等,2020)。

生物活性与治疗潜力

2-氨基-3-甲基萘-1,4-二酮的衍生物,例如 2-氨基-3-碘萘-1,4-二酮,已显示出作为醛酮还原酶 1 等特定酶的抑制剂的潜力。这表明可能的治疗应用,特别是在与年龄相关的疾病和激素疗法相关的背景下 (Piermattey 等,2022)。

在染料合成中的应用

该化合物及其衍生物已在染料合成中得到探索。例如,涉及 2-羟基萘-1,4-二酮衍生物的染料合成展示了该化合物在生产各种颜料中的用途,这些颜料可用于纺织品、艺术和工业着色工艺 (Asghari-Haji 等,2016)。

传感器开发

2-氨基-3-甲基萘-1,4-二酮衍生物已用于传感器开发,例如用于特定生物分子的比色传感器。这展示了它们在生化分析和诊断应用中的潜力 (Shang 等,2016)。

安全和危害

属性

IUPAC Name |

2-amino-3-methylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYHMFJDZYADEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methylnaphthalene-1,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

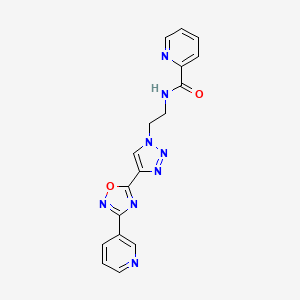

![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

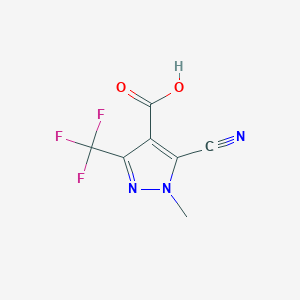

![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

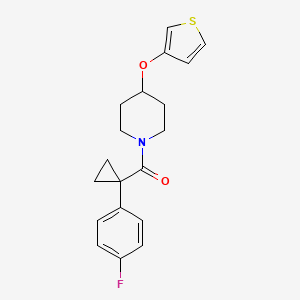

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)

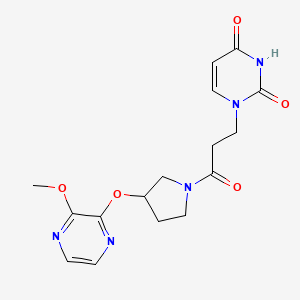

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)